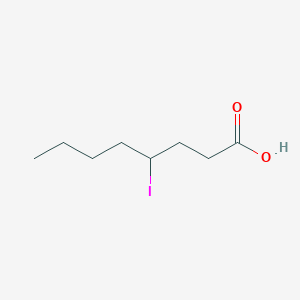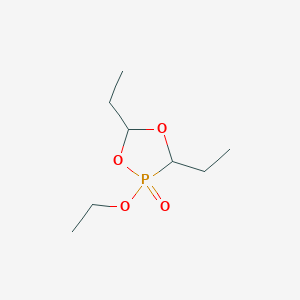![molecular formula C18H22N2O2 B14318339 Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate CAS No. 106792-81-8](/img/structure/B14318339.png)
Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This particular compound features a butyl group attached to a carbamate moiety, with a substituted phenyl ring containing an aminomethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate typically involves the reaction of 4-aminobenzyl alcohol with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate has several applications in scientific research:
Biology: Investigated for its potential use in enzyme inhibition studies and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to therapeutic effects such as reduced inflammation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Butyl carbamate: A simpler carbamate with a butyl group attached to the carbamate moiety.
Phenyl carbamate: Contains a phenyl group instead of the substituted phenyl ring.
4-aminobenzyl carbamate: Similar structure but lacks the butyl group.
Uniqueness
Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group on the phenyl ring allows for additional functionalization and reactivity, making it a versatile compound in various applications .
Propiedades
Número CAS |
106792-81-8 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
butyl N-[4-[(4-aminophenyl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-12-22-18(21)20-17-10-6-15(7-11-17)13-14-4-8-16(19)9-5-14/h4-11H,2-3,12-13,19H2,1H3,(H,20,21) |
Clave InChI |
KBPBTNSDBTYHCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


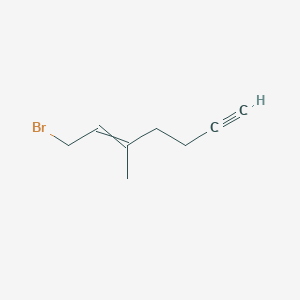
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
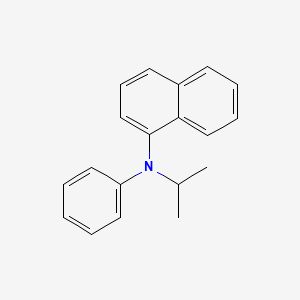
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)


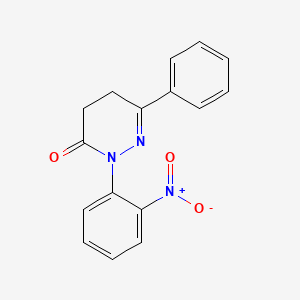
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

